An In-Depth Technical Guide to 1-(Oxetan-3-YL)piperidin-4-amine: Structure, Properties, and Synthetic Strategies for Drug Discovery
An In-Depth Technical Guide to 1-(Oxetan-3-YL)piperidin-4-amine: Structure, Properties, and Synthetic Strategies for Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 1-(Oxetan-3-YL)piperidin-4-amine, a heterocyclic building block of significant interest in modern medicinal chemistry. The strategic combination of a piperidine core, a privileged scaffold in numerous approved drugs, with an oxetane moiety, a versatile functional group surrogate, offers a unique set of physicochemical properties that can be leveraged to optimize drug candidates.[1][2][3][4] This document delves into the structural attributes, chemical properties, and synthetic accessibility of this compound. Furthermore, it provides expert insights into its application in drug development, supported by established protocols and logical frameworks for its utilization in lead optimization campaigns.
Introduction: The Strategic Fusion of Two Privileged Scaffolds
The landscape of drug discovery is in a perpetual search for molecular architectures that confer improved "drug-like" properties.[5] 1-(Oxetan-3-YL)piperidin-4-amine emerges as a molecule of interest by merging two highly valued heterocyclic systems: piperidine and oxetane.
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The Piperidine Moiety: The piperidine ring is a cornerstone in medicinal chemistry, present in a vast array of pharmaceuticals.[2][3][4][6] Its saturated, six-membered ring system provides a three-dimensional framework that can effectively orient substituents to interact with biological targets. The nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, and its basicity is readily tunable. The conformational flexibility of the piperidine ring, primarily adopting a stable chair conformation, allows it to adapt to the steric demands of enzyme active sites and receptors.[2]
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The Oxetane Moiety: The four-membered oxetane ring has gained considerable traction as a versatile tool in drug design.[1][5][7] It is often employed as a polar surrogate for less desirable functional groups, such as gem-dimethyl or carbonyl groups.[1][5] The incorporation of an oxetane can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity.[1][5][7] Furthermore, the strained nature of the oxetane ring does not necessarily equate to instability; in fact, 3-substituted oxetanes exhibit considerable stability under a range of chemical conditions.[8] A key feature is the strong electron-withdrawing effect of the oxetane's oxygen atom, which can modulate the basicity of nearby amines.[4][8]
The conjunction of these two motifs in 1-(Oxetan-3-YL)piperidin-4-amine presents a building block with inherent potential to enhance pharmacokinetic and pharmacodynamic profiles.
Molecular Structure and Chemical Properties
The structural and chemical properties of 1-(Oxetan-3-YL)piperidin-4-amine are foundational to its utility.
Structural Elucidation
The molecule consists of a piperidine ring where the nitrogen atom is substituted with the 3-position of an oxetane ring. An amine group is attached at the 4-position of the piperidine ring.
Systematic Name: 1-(Oxetan-3-yl)piperidin-4-amine Synonyms: 1-(3-Oxetanyl)-4-piperidinamine, N-(Oxetan-3-yl)piperidin-4-amine[3][9]
Caption: 2D Chemical Structure of 1-(Oxetan-3-YL)piperidin-4-amine.
Physicochemical Data
Precise experimental data for this compound is not widely available in peer-reviewed literature, likely due to its primary use as a synthetic intermediate in proprietary drug discovery programs. However, data from commercial suppliers and predictive models provide valuable estimates.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆N₂O | [3][6][10] |
| Molecular Weight | 156.23 g/mol | [3][9] |
| Physical Form | Solid | |
| Boiling Point | 235.2±35.0 °C (Predicted) | [3] |
| pKa | 10.37±0.20 (Predicted) | [3] |
| XlogP (Predicted) | -0.4 | [10] |
| Hydrogen Bond Donors | 2 | [6] |
| Hydrogen Bond Acceptors | 3 | [6] |
Synthesis and Manufacturing
A robust and scalable synthesis is crucial for the widespread application of any chemical building block. While a specific, published protocol for 1-(Oxetan-3-YL)piperidin-4-amine is scarce, a logical and efficient synthetic route can be devised based on established organic chemistry principles. The most direct approach involves the reductive amination of oxetan-3-one with 4-aminopiperidine.
Proposed Synthetic Protocol: Reductive Amination
This two-step conceptual protocol is based on well-documented reductive amination procedures.
Step 1: Imine Formation
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Reactants: 4-Aminopiperidine (or a protected version such as tert-butyl piperidin-4-ylcarbamate) and Oxetan-3-one.
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Solvent: A suitable solvent such as methanol, ethanol, or dichloromethane.
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Catalyst: A mild acid catalyst (e.g., acetic acid) can be used to facilitate imine formation.
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Procedure: The reactants are stirred in the solvent at room temperature. The reaction progress can be monitored by techniques like TLC or LC-MS. The formation of the intermediate imine or enamine is typically not isolated.
Step 2: Reduction
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Reducing Agent: A selective reducing agent is introduced in situ. Sodium triacetoxyborohydride (STAB) is an excellent choice for its mildness and high selectivity for imines over ketones. Other options include sodium cyanoborohydride or catalytic hydrogenation.
-
Procedure: STAB is added portion-wise to the reaction mixture. The reaction is stirred until completion.
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Work-up and Purification: The reaction is quenched, followed by an extractive work-up to remove inorganic salts. The crude product is then purified, typically by column chromatography on silica gel, to yield the desired 1-(Oxetan-3-YL)piperidin-4-amine.
Caption: Proposed synthetic workflow for 1-(Oxetan-3-YL)piperidin-4-amine.
Spectroscopic Characterization (Predicted)
While experimental spectra are not publicly available, the expected NMR and mass spectrometry signatures can be predicted based on the molecular structure.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the piperidine and oxetane protons.
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Oxetane Protons: The CH₂ groups of the oxetane ring will likely appear as triplets around 4.5-4.8 ppm. The CH proton at the 3-position, being a methine group, will likely be a multiplet further upfield.
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Piperidine Protons: The protons on the piperidine ring will exhibit complex multiplets in the range of 1.5-3.0 ppm. The protons alpha to the nitrogen will be the most downfield.
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Amine Protons: The NH₂ protons will appear as a broad singlet, the chemical shift of which will be dependent on the solvent and concentration.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide key information about the carbon framework.
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Oxetane Carbons: The CH₂ carbons of the oxetane will resonate around 70-80 ppm, while the CH carbon will be further upfield.
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Piperidine Carbons: The carbons of the piperidine ring will appear in the 30-55 ppm range.
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The carbon bearing the amino group (C4) will be shifted compared to the other piperidine carbons.
Mass Spectrometry
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z = 156 would be expected. Common fragmentation patterns would involve cleavage of the oxetane or piperidine rings. Under electrospray ionization (ESI), a prominent [M+H]⁺ ion at m/z = 157 would be observed.[10]
Applications in Drug Development
The true value of 1-(Oxetan-3-YL)piperidin-4-amine lies in its application as a strategic building block in drug discovery campaigns. Its bifunctional nature (a primary amine for further derivatization and a tertiary amine within the piperidine ring) allows for diverse chemical modifications.
Modulation of Physicochemical Properties
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Solubility Enhancement: The polar oxetane ring can significantly improve the aqueous solubility of a parent molecule, a critical factor for oral bioavailability.[1][5]
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Lipophilicity Reduction: In lead optimization, reducing lipophilicity (LogP/LogD) is often necessary to improve the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The oxetane moiety serves as a non-lipophilic spacer.[4]
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Metabolic Stability: The oxetane ring can be used to replace metabolically labile groups.[4] For instance, it can serve as a more stable isostere of a morpholine ring.[8] The piperidine ring itself is also relatively metabolically stable.[2]
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Basicity (pKa) Attenuation: The electron-withdrawing nature of the oxetane oxygen can reduce the basicity of the piperidine nitrogen.[4][8] This can be advantageous in reducing off-target effects, such as hERG inhibition, which is often associated with highly basic amines.[4]
A Versatile Scaffold for Library Synthesis
The primary amine at the 4-position of the piperidine ring is an excellent handle for a wide range of chemical transformations, including:
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Amide bond formation
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Reductive amination
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Urea and thiourea formation
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Sulfonamide synthesis
This allows for the rapid generation of libraries of analogues for structure-activity relationship (SAR) studies.
Caption: Key benefits and applications of the title compound in drug discovery.
Reactivity, Stability, and Handling
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Stability: The compound is generally stable under normal storage conditions, typically at room temperature. The oxalate salt form is also commercially available and may offer enhanced stability.[2] While the oxetane ring possesses some ring strain, 3-substituted oxetanes are known to be stable across a wide pH range.[4] However, they can be susceptible to ring-opening under strongly acidic conditions, especially in the presence of nucleophiles.[8]
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Handling: As with most amine-containing compounds, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Handling should be performed in a well-ventilated area or a fume hood. The compound is classified as an irritant, causing skin and eye irritation, and may cause respiratory irritation.[11]
Conclusion
1-(Oxetan-3-YL)piperidin-4-amine is a valuable and strategically designed building block for contemporary drug discovery. It provides a robust scaffold that combines the advantageous three-dimensional structure of piperidine with the property-enhancing features of the oxetane ring. Its synthetic accessibility and the presence of a reactive primary amine handle make it an attractive starting point for the synthesis of compound libraries aimed at a diverse range of biological targets. For medicinal chemists, the incorporation of this moiety into a lead series represents a rational approach to addressing common challenges in drug optimization, including solubility, metabolic stability, and lipophilicity. As the demand for novel therapeutics with improved physicochemical profiles continues to grow, the utility of well-designed building blocks like 1-(Oxetan-3-YL)piperidin-4-amine is set to increase.
References
- Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2010). Oxetanes in drug discovery: a new tool for your toolbox.
- Carreira, E. M., & Fessard, T. C. (2014). The oxetane motif in medicinal chemistry. Chemical Reviews, 114(17), 8257-8322.
- Singh, A., & Kumar, R. (2021). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Bioorganic & Medicinal Chemistry, 48, 116410.
- Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2006). Oxetanes as promising modules in drug discovery.
-
PubChem. (n.d.). 1-(oxetan-3-yl)piperidin-4-amine dihydrochloride. Retrieved from [Link]
- Bull, J. A., & Croft, A. K. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12232.
-
Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]
- Stepan, A. F., et al. (2012). The oxetane motif in drug discovery. Journal of Medicinal Chemistry, 55(7), 3414-3424.
-
PubChem. (n.d.). 1-(Oxetan-3-yl)piperazine. Retrieved from [Link]
- De Vicente, J. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12499-12527.
Sources
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. labsolu.ca [labsolu.ca]
- 3. 1-(Oxetan-3-yl)piperidin-4-amine price,buy 1-(Oxetan-3-yl)piperidin-4-amine - chemicalbook [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1-(Oxetan-3-yl)piperazine(1254115-23-5) 1H NMR spectrum [chemicalbook.com]
- 6. guidechem.com [guidechem.com]
- 7. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 8. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 9. parchem.com [parchem.com]
- 10. PubChemLite - 1-(oxetan-3-yl)piperidin-4-amine dihydrochloride (C8H16N2O) [pubchemlite.lcsb.uni.lu]
- 11. 1-(Oxetan-3-yl)piperazine | C7H14N2O | CID 57416287 - PubChem [pubchem.ncbi.nlm.nih.gov]
